molecular formula C30H26ClF3N2O10 B12429338 c-Kit-IN-3 (tartrate)

c-Kit-IN-3 (tartrate)

Cat. No.: B12429338
M. Wt: 667.0 g/mol
InChI Key: WPLXVFQLVREXNR-UHFFFAOYSA-N
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Properties

Molecular Formula

C30H26ClF3N2O10

Molecular Weight

667.0 g/mol

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C26H20ClF3N2O4.C4H6O6/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;5-1(3(7)8)2(6)4(9)10/h3-11,13-14H,12H2,1-2H3,(H,32,33);1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

WPLXVFQLVREXNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of c-Kit-IN-3 (tartrate) involves multiple steps, starting from commercially available starting materials. The key steps typically include:

Industrial Production Methods

Industrial production of c-Kit-IN-3 (tartrate) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

c-Kit-IN-3 (tartrate) primarily undergoes:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

c-Kit-IN-3 (tartrate) has a wide range of applications in scientific research:

Mechanism of Action

c-Kit-IN-3 (tartrate) exerts its effects by selectively inhibiting the c-KIT kinase. It binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling. This inhibition leads to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

c-Kit-IN-3 (tartrate) stands out due to its high selectivity and potency against both wild-type and mutant forms of c-KIT. This makes it particularly valuable in research and potential therapeutic applications where selective inhibition of c-KIT is desired .

Q & A

Q. What is the mechanism of action of c-Kit-IN-3 (tartrate) in inhibiting c-KIT kinase activity, and how can researchers validate target engagement experimentally?

c-Kit-IN-3 (tartrate) binds competitively to the ATP-binding pocket of c-KIT, blocking phosphorylation and downstream signaling (e.g., AKT, ERK, and S6 pathways). To validate target inhibition, researchers should:

  • Perform Western blotting to assess phosphorylation levels of c-KIT (Y703, Y719, Y823) and downstream mediators (e.g., pAKT, pERK) in cell lines like GIST-T1 or GIST-882 .
  • Use dose-response assays (0.01–1 μM) to correlate inhibition with reduced cell proliferation (MTT assays) and cell cycle arrest (flow cytometry for G0/G1 phase) .

Q. Which experimental cell models are validated for studying c-Kit-IN-3 (tartrate) in gastrointestinal stromal tumors (GISTs)?

Key models include:

Cell Linec-KIT MutationIC50 (μM)Application
GIST-T1Exon 11 (V560_Y578del)0.006Sensitivity to wild-type inhibition
GIST-T1-T670IATP-binding pocket mutation0.011Resistance modeling
GIST-5RSecondary resistance mutations0.073Acquired resistance studies
These lines are critical for evaluating mutation-specific efficacy and resistance mechanisms.

Q. What are the standard in vitro assay conditions for evaluating c-Kit-IN-3 (tartrate)'s effects on c-KIT-dependent pathways?

  • Dose range : 0.01–10 μM, with 24-hour exposure for apoptosis assays (Annexin V/PI staining) and 6-day exposure for proliferation (cell counting) .
  • Key endpoints : Phospho-c-KIT levels (via ELISA or Western blot), caspase-3 activation for apoptosis, and cell cycle analysis (G0/G1 arrest) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in c-Kit-IN-3 (tartrate)'s IC50 values across c-KIT mutation variants (e.g., T670I vs. wild-type)?

Variations arise from structural differences in mutant c-KIT affecting inhibitor binding. Methodological strategies include:

  • Structural modeling : Compare ATP-binding pocket conformations using crystallography or molecular docking .
  • Functional assays : Test inhibitor potency in isogenic cell lines (wild-type vs. mutant) under identical conditions .
  • Kinase profiling : Assess off-target effects (e.g., CSF1R, PDGFRα) that may confound results using kinase selectivity panels .

Q. What experimental design considerations are critical for combination therapy studies involving c-Kit-IN-3 (tartrate) in resistant GIST models?

  • Synergy screening : Use Chou-Talalay assays to evaluate combinations with agents targeting resistance pathways (e.g., PI3K/mTOR inhibitors) .
  • Dose optimization : Prioritize sub-IC50 doses to avoid toxicity while maintaining efficacy (e.g., 0.1 μM c-Kit-IN-3 + 1 nM everolimus) .
  • Resistance markers : Monitor c-KIT re-phosphorylation and compensatory pathways (e.g., MAPK) via longitudinal phosphoproteomics .

Q. What strategies improve the pharmacokinetic profile of c-Kit-IN-3 (tartrate) in preclinical models to enhance bioavailability?

  • Formulation optimization : Use solubilizers like PEG300 and Tween 80 to increase oral bioavailability (reported as 43% in mice, 81% in dogs) .
  • Dosing regimens : Adjust frequency based on species-specific half-lives (e.g., q12h for mice [T1/2 = 4.5 h] vs. q24h for dogs [T1/2 = 19.4 h]) .
  • PK/PD modeling : Integrate plasma concentration data with tumor growth inhibition to predict effective doses (e.g., 20–100 mg/kg/day in BALB/C-nu mice) .

Methodological Guidance for Data Interpretation

  • Handling conflicting results : Cross-validate findings using orthogonal methods (e.g., siRNA knockdown vs. pharmacological inhibition) to confirm c-KIT-specific effects .
  • Statistical rigor : Use nonlinear regression for IC50 calculations and ANOVA for comparing mutation-specific responses .

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